2-(1-Methyl-2-phenyl-3-indolyl)ethanol
Description
2-(1-Methyl-2-phenyl-3-indolyl)ethanol is a substituted indole derivative characterized by a methyl group at the 1-position, a phenyl group at the 2-position, and an ethanol moiety at the 3-position of the indole core. Indole derivatives are widely studied for their pharmacological and biochemical activities, with substituents critically influencing reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(1-methyl-2-phenylindol-3-yl)ethanol |
InChI |
InChI=1S/C17H17NO/c1-18-16-10-6-5-9-14(16)15(11-12-19)17(18)13-7-3-2-4-8-13/h2-10,19H,11-12H2,1H3 |
InChI Key |
GVDVAPWUZYDSMV-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CCO |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Differences and Similarities
- Substituent Impact: The methyl and phenyl groups at the 1- and 2-positions of the indole core in the target compound likely enhance steric hindrance and aromatic π-stacking interactions compared to analogs with bulkier substituents (e.g., dimethylaminopropyl in ). The ethanol group at the 3-position may improve water solubility relative to non-polar analogs like isoindoline-dione derivatives or phenoxyethanol with branched alkyl chains .
Table 2: Activity and Property Comparison
- Activity Insights: Phenolic ethanol analogs (e.g., tyrosol derivatives) show substituent-dependent tyrosinase inhibition, with methoxy or hydroxyl groups enhancing activity . The target compound’s lack of phenolic groups may reduce such activity but could favor other targets (e.g., receptors). Branched alkyl chains in phenoxyethanol derivatives () correlate with higher toxicity (Category 4 acute oral toxicity), suggesting the target’s simpler structure may offer a safer profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
